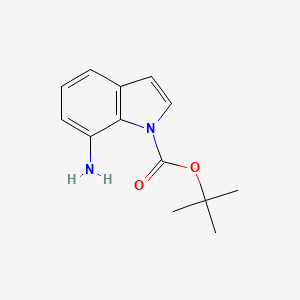

tert-Butyl 7-amino-1H-indole-1-carboxylate

Description

Contextualization of Indole (B1671886) Chemistry and its Significance in Synthetic Organic Research

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. Its presence in the amino acid tryptophan means it is a fundamental component of many biological processes. The unique electronic properties of the indole nucleus make it a versatile building block for the synthesis of a diverse array of complex molecules. Research in indole chemistry is driven by the quest for new synthetic methodologies that allow for precise functionalization of the indole core, enabling the creation of novel compounds with potential therapeutic applications.

The Role of Indole-1-carboxylate Derivatives as Advanced Intermediates

Indole-1-carboxylate derivatives, such as tert-butyl 1H-indole-1-carboxylate, serve as crucial intermediates in organic synthesis. The tert-butoxycarbonyl (Boc) group at the N1 position of the indole ring is a widely used protecting group. It serves to modulate the reactivity of the indole nucleus, allowing for selective reactions at other positions. The Boc group can be readily introduced and subsequently removed under specific acidic conditions, making it an invaluable tool for multi-step synthetic sequences. This protection strategy is fundamental in the construction of complex indole-containing target molecules.

Specific Research Focus on tert-Butyl 7-amino-1H-indole-1-carboxylate

This compound, with the CAS Number 1934432-59-3, is a bifunctional molecule that has garnered attention as a versatile building block in synthetic chemistry. Its structure incorporates both a nucleophilic amino group at the C7 position and a Boc-protected indole nitrogen. This arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1934432-59-3 sigmaaldrich.com |

| Molecular Formula | C13H16N2O2 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically >95% sigmaaldrich.com |

| Storage Conditions | 2-8°C, inert atmosphere, dark place sigmaaldrich.com |

Overview of Research Areas and Methodological Approaches

Research involving this compound primarily revolves around its use as a key intermediate in the synthesis of various target molecules, particularly in the field of medicinal chemistry. The presence of the amino group allows for the introduction of diverse substituents and the construction of new ring systems fused to the indole core.

Methodological approaches often involve the protection of the amino group, followed by functionalization at other positions of the indole ring. Subsequent deprotection of the Boc group or the protected amino group can then be performed to yield the desired products. The strategic use of this intermediate allows for the efficient construction of libraries of compounds for biological screening. For instance, related N-Boc protected aminoindoles are utilized in the synthesis of diaminoindoles, showcasing the utility of this class of compounds in generating molecular diversity.

The synthesis of indole-2-carboxamides, which have shown potential as antitubercular and anticancer agents, often involves the use of appropriately substituted indole precursors. The amino group on compounds like this compound provides a handle for creating such amide linkages.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 7-aminoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGGCXHBMSJUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Organic Transformations of Tert Butyl 7 Amino 1h Indole 1 Carboxylate

Reactivity and Mechanism at the Indole (B1671886) Nitrogen (N-1)

The reactivity at the N-1 position of the indole ring is fundamentally influenced by the presence of the Boc protecting group. Understanding this influence requires an initial appreciation for the inherent nucleophilicity of the indole nitrogen.

Nucleophilic Reactivity of N-Metallated Indoles

The N-H bond in an unprotected indole ring is moderately acidic, allowing for deprotonation by a suitable base to form a highly nucleophilic indole anion. researchgate.netchemrxiv.org This process, often achieved with bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or organometallic reagents like n-butyllithium (n-BuLi), generates an N-metallated indole. nih.govacs.org The resulting indolide anion is a potent nucleophile due to the localization of the negative charge on the nitrogen atom. nih.gov

This enhanced nucleophilicity allows the N-metallated indole to readily participate in nucleophilic substitution and addition reactions. researchgate.netnih.gov For instance, the anion can react with various electrophiles, such as alkyl halides or activated olefins, to form N-substituted indoles. nih.gov The reaction mechanism can proceed through pathways analogous to Sₙ1 or Sₙ2, depending on the substrate and reaction conditions. clockss.org The generation of the indole nitrogen anion is a critical step that dramatically increases the reactivity of the N-1 position towards electrophilic partners. nih.gov

Influence of the Boc Protecting Group on Indole Reactivity

The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position fundamentally alters the reactivity of the indole nitrogen. The Boc group is an electron-withdrawing group, which significantly reduces the electron density and, consequently, the nucleophilicity of the indole nitrogen. nih.govresearchgate.net This deactivating effect makes the N-1 position much less susceptible to attack by electrophiles. The stability of the Boc group under many conditions, except for strong acids or specific thermolytic protocols, makes it an excellent protecting group for the indole nitrogen. researchgate.netresearchgate.netacs.org

The primary role of the Boc group in tert-Butyl 7-amino-1H-indole-1-carboxylate is to prevent reactions at the N-1 position, thereby allowing for selective functionalization at other sites on the indole ring or at the 7-amino group. Research has shown that N-protection with electron-poor groups like Boc can substantially lower the yield in reactions where indole acts as a nucleophile. nih.gov However, this deactivation can be synthetically useful. For example, in iridium-catalyzed C-H borylation, the Boc group is compatible with the reaction conditions and helps direct borylation to the C-3 position of the indole ring. nih.gov Similarly, the presence of the N-Boc group facilitates the nitration of the indole at the C-3 position. nih.gov

| N-1 Substituent | Electronic Effect | Influence on N-1 Nucleophilicity | Impact on Ring Reactivity |

|---|---|---|---|

| -H (Unprotected) | Neutral | Moderately Nucleophilic (after deprotonation) | High reactivity at C-3 for electrophilic substitution. researchgate.net |

| -Alkyl (e.g., -CH₃) | Electron-Donating (Inductive) | Slightly Increased | Generally similar to unprotected indole. |

| -Boc | Electron-Withdrawing (Resonance) | Strongly Decreased | Deactivates N-1, directs electrophilic attack to other ring positions (e.g., C-3). nih.govnih.gov |

| -Tosyl (Ts) | Strongly Electron-Withdrawing | Strongly Decreased | Deactivates the entire indole ring towards electrophilic substitution. nih.gov |

Transformations Involving the 7-Amino Group

The 7-amino group is a versatile functional handle, behaving as a typical aromatic amine. Its nucleophilic character allows it to undergo a wide array of chemical transformations.

Acylation and Alkylation Reactions of Aromatic Amines

The lone pair of electrons on the nitrogen atom of the 7-amino group makes it nucleophilic, enabling it to react with various electrophiles in acylation and alkylation reactions.

Acylation: The 7-amino group can be readily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling reagents). A common example is the protection of the amino group itself, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to form a carbamate (B1207046). acs.org This transformation is crucial in multi-step syntheses to modulate the reactivity of the amino group.

Alkylation: Alkylation of the 7-amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone followed by reduction of the resulting imine, provides a more controlled method for introducing alkyl groups.

Diazotization and Subsequent Reactions

One of the most powerful transformations of aromatic amines is their conversion into diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. chem-station.com The process begins with diazotization, where the 7-amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). mnstate.edu

The resulting aryl diazonium salt (Ar-N₂⁺) is highly reactive and can undergo various subsequent reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgnumberanalytics.com

| Reaction Name | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl / HCl | -Cl | wikipedia.org |

| Sandmeyer (Bromination) | CuBr / HBr | -Br | wikipedia.org |

| Sandmeyer (Cyanation) | CuCN / KCN | -CN | chem-station.com |

| Balz-Schiemann | HBF₄, then heat | -F | chem-station.com |

| Gattermann | Cu powder / HBr | -Br | nih.gov |

| Hydroxylation | H₂O, heat | -OH | chem-station.com |

| Iodination | KI | -I | chem-station.com |

Condensation and Coupling Reactions

The nucleophilic 7-amino group can participate in condensation and coupling reactions to form larger, more complex molecules.

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orglibretexts.org The 7-amino group can condense with aldehydes or ketones to form imines (Schiff bases). umn.edu It can also react with carboxylic acids or their derivatives to form amide bonds, a cornerstone of peptide and medicinal chemistry. libretexts.org This amide bond formation is often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to activate the carboxylic acid. peptide.com

Coupling Reactions: The 7-amino group can act as a nucleophilic component in various metal-catalyzed cross-coupling reactions. For example, in Buchwald-Hartwig amination, an aryl amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst to form a new C-N bond, leading to the synthesis of diarylamines. This allows for the direct connection of the indole scaffold to other aromatic systems via the 7-position.

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, a characteristic that dictates much of its chemical behavior. The presence of the nitrogen atom's lone pair of electrons significantly enhances the electron density of the ring, making it highly susceptible to electrophilic attack. The substitution pattern of this compound, with an amino group at the C7 position and a bulky N-Boc protecting group, introduces further nuances to its reactivity.

Electrophilic Aromatic Substitution Patterns on Indole Scaffolds

The indole ring readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.org Due to the delocalization of the nitrogen's lone pair electrons, the pyrrole (B145914) part of the indole is significantly more reactive than the benzene (B151609) ring. researchgate.net Generally, electrophilic attack on an indole scaffold occurs preferentially at the C3 position. However, when the C3 position is blocked, substitution can occur at other positions, including C2, C4, C5, C6, or C7.

In the case of N-substituted indoles, such as this compound, the N-Boc (tert-butoxycarbonyl) group influences the regioselectivity. While the indole nitrogen remains a powerful activating group, the N-Boc group can direct electrophiles to different positions depending on the reaction conditions. Studies on various N-Boc indoles have shown that reactions like nitration can occur selectively at the C3 position. nih.gov The presence of the amino group at the C7 position, another activating group, further complicates the substitution pattern. Activating groups generally direct electrophiles to the ortho and para positions. wikipedia.org For the 7-amino group, this would activate the C6 and C2 positions. The final substitution pattern is a result of the combined directing effects of the indole nitrogen, the N-Boc group, and the C7-amino group, as well as steric hindrance. For instance, nitration of N-Boc indole derivatives using reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) has been shown to be effective, yielding 3-nitroindoles. nih.gov The steric bulk of substituents at positions like C4 can influence the reaction yield, suggesting that the bulky N-Boc group and the C7-amino group will sterically influence the approach of electrophiles. nih.gov

| Reaction | Reagent/Conditions | Major Product | Reference |

| Nitration | Tetramethylammonium nitrate, Trifluoroacetic anhydride, Acetonitrile | tert-Butyl 7-amino-3-nitro-1H-indole-1-carboxylate (Predicted) | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS), THF | 3-Bromo derivative | acs.org |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis Acid | Typically C3-acylated product | researchgate.net |

Nucleophilic Additions to the Indole Core

While the electron-rich nature of the indole ring makes it a prime target for electrophiles, nucleophilic additions are less common and require specific activation of the indole core. One strategy to facilitate nucleophilic attack is the formation of highly reactive intermediates such as indolynes. nih.gov For example, precursors to 6,7-indolynes can be synthesized and, under fluoride-mediated conditions, generate the indolyne, which can then be trapped by various nucleophiles. nih.gov Computational studies suggest that N-Boc protection can influence the geometry and reactivity of the indolyne intermediate. nih.gov Nucleophilic attack on the 6,7-indolyne is highly favored at the C6 position due to the geometry of the strained triple bond. nih.gov

Another context for nucleophilic addition involves the N-functionalization of the indole nitrogen itself. In the presence of a base, the N-H of an unprotected indole can be deprotonated to form an indole anion, which is a potent nucleophile. nih.gov This anion can then react with various electrophiles. nih.gov In this compound, the indole nitrogen is already substituted with the Boc group, precluding this specific pathway. However, reactions that proceed through in-situ formation of imines from precursors can be susceptible to nucleophilic attack by a range of carbon, nitrogen, oxygen, and sulfur nucleophiles. researchgate.netresearchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Alkenylation, Alkynylation, Arylation)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and several methods are applicable to the indole scaffold. nih.govnih.gov

Arylation: Direct C-H arylation has emerged as a powerful tool for modifying complex molecules. For indoles, arylation is often directed to the C2 or C3 positions. However, with appropriate directing groups, other positions can be functionalized. Research has demonstrated that a phosphinoyl-directing group on the indole nitrogen can direct palladium-catalyzed C-H arylation specifically to the C7-position. researchgate.net While this compound has a Boc group, not a phosphinoyl group, this highlights the principle of using directing groups to achieve otherwise difficult transformations on the indole's benzene ring. The N-arylation of amino acid esters, a related transformation, has been achieved using palladium catalysis with aryl triflates, showing the versatility of palladium in forming C-N bonds, a close cousin to C-C bond formation. acs.org

Alkenylation and Alkynylation: These transformations are typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions. This would require prior halogenation of the indole ring (e.g., at C3, C4, or C6) to introduce a suitable handle for the coupling reaction. For example, a bromo-substituted derivative of this compound could be coupled with an alkene or alkyne under palladium catalysis to furnish the corresponding alkenylated or alkynylated product.

| Reaction Type | Catalyst/Reagents | Position of C-C Bond Formation | Reference |

| C7-H Arylation | Pd(OAc)₂, Pyridine-type ligand, Arylboronic acid (requires directing group) | C7 | researchgate.net |

| Suzuki Coupling | Pd catalyst, Base, Bromo-indole, Arylboronic acid | Position of halogen | sigmaaldrich.com |

| N-Arylation | t-BuBrettPhos Pd G3/G4, Base, Aryl triflate | N1 (on the amino group) | acs.org |

Role of the tert-Butyl Carboxylate Group in Directing Reactivity

The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen is not merely a passive spectator. It serves as a crucial protecting group and actively influences the molecule's reactivity through both electronic and steric effects.

Ester Hydrolysis and Decarboxylation Pathways

The N-Boc group is a widely used protecting group in organic synthesis, prized for its stability under a variety of conditions and its clean removal under acidic conditions. nii.ac.jp The hydrolysis of the tert-butyl ester is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). acs.org

The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched. This process regenerates the N-H indole. However, attempts to hydrolyze analogous tert-butyl esters on other positions of the aminoindole scaffold, such as a C3-carboxylate, under acidic conditions (4M HCl in dioxane) have shown that while the starting material is consumed, the desired carboxylic acid may not be isolated due to subsequent reactions or instability. arkat-usa.org In some cases, attempts to remove acyl groups from indole-2-carboxylates under acidic or basic conditions can lead to simultaneous decarboxylation. clockss.org A milder method for the cleavage of tert-butyl esters involves using silica (B1680970) gel in refluxing toluene (B28343), which can provide the corresponding carboxylic acid in good yields. researchgate.net

Steric and Electronic Effects of the tert-Butyl Ester

The tert-butyl carboxylate group exerts significant steric and electronic effects on the indole ring.

Steric Effects: The bulky tert-butyl group provides considerable steric hindrance around the N1 position. This steric bulk can influence the regioselectivity of reactions by blocking the approach of reagents to nearby positions, such as C2 and C7. numberanalytics.com For example, in electrophilic substitution reactions, the steric hindrance from the N-Boc group might disfavor attack at the C2 position, further enhancing the inherent preference for C3 substitution. Similarly, the approach of a reagent to the C7-amino group could be sterically shielded. This effect can be exploited to direct reactions to less hindered positions on the molecule. numberanalytics.com

Derivatization Strategies and Synthetic Applications of Tert Butyl 7 Amino 1h Indole 1 Carboxylate

Design and Synthesis of Novel Indole (B1671886) Scaffolds

The indole framework can be elaborated into more complex polycyclic systems, often leading to compounds with enhanced or novel biological activities. The dual reactivity of tert-butyl 7-amino-1H-indole-1-carboxylate makes it an ideal precursor for creating diverse and structurally complex molecular architectures.

This compound as a Versatile Core Building Block

The utility of this compound as a foundational element in synthetic chemistry stems from its inherent structural features. The tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose: it protects the indole nitrogen from unwanted side reactions and modulates the reactivity of the indole ring, particularly at the C-3 position. This protecting group can be readily removed under acidic conditions, allowing for further derivatization at a later synthetic stage.

The primary amino group at the C-7 position is a key handle for introducing a wide array of substituents and for building larger molecular frameworks. Its nucleophilicity allows for a variety of chemical transformations, providing a gateway to diverse classes of compounds. This strategic placement of functional groups enables chemists to use this molecule as a linchpin in convergent synthetic strategies, where different fragments are prepared separately and then combined to form the final target molecule. The indole scaffold itself is a well-established pharmacophore, and derivatives built from this starting material are frequently explored for their potential as therapeutic agents.

Formation of Fused and Bridged Polycyclic Indole Systems

While specific examples detailing the direct conversion of this compound into fused or bridged polycyclic systems are not extensively documented in readily available literature, the general principles of indole chemistry suggest its high potential for such transformations. The amino group at C-7 can participate in cyclization reactions with a suitably functionalized chain appended to another part of the indole ring, typically the C-6 or N-1 position after deprotection.

For instance, intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. A common strategy involves first acylating or alkylating the 7-amino group with a reagent that contains a second reactive moiety. Subsequent reaction of this second moiety with another position on the indole core can lead to the formation of a new ring fused to the benzene (B151609) portion of the indole. Methodologies like the Pictet-Spengler reaction or Bischler-Napieralski-type cyclizations, after appropriate functional group manipulation, could potentially be adapted to create complex polycyclic structures from derivatives of this starting material. The development of such synthetic routes would open avenues to novel chemical entities with unique three-dimensional shapes, a desirable feature for interacting with biological targets.

Functionalization of the Amino Group at C-7

The C-7 amino group is the most readily accessible reaction site for derivatization on the this compound molecule. Its nucleophilic character is exploited in a range of reactions to append new functional groups and build molecular complexity.

Amidation and Sulfonamidation Reactions

The reaction of the primary amino group with carboxylic acid derivatives or sulfonyl chlorides provides a straightforward method for synthesizing amides and sulfonamides, respectively. These functional groups are prevalent in medicinal chemistry as they can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.

Amidation is typically achieved by reacting the amine with an acyl chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling agent (e.g., HATU, HOBt). These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride, usually in the presence of a non-nucleophilic base such as pyridine or triethylamine. This reaction yields stable sulfonamides, which are bioisosteres of amides and are found in many marketed drugs.

| Reagent Class | Reaction | Functional Group Formed |

| Acyl Halides / Activated Carboxylic Acids | Amidation | Amide (-NHCOR) |

| Sulfonyl Chlorides | Sulfonamidation | Sulfonamide (-NHSO₂R) |

Alkylation and Reductive Amination Strategies

Introducing alkyl groups onto the C-7 nitrogen can be accomplished through direct alkylation or reductive amination. These modifications can influence the basicity, lipophilicity, and steric profile of the resulting molecule.

Direct Alkylation with alkyl halides can lead to the formation of secondary or tertiary amines. However, this method can sometimes suffer from a lack of selectivity, yielding a mixture of mono- and di-alkylated products. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Reductive Amination offers a more controlled approach to the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly versatile and generally provides clean products with good yields.

| Method | Reagents | Product |

| Direct Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important functional groups in drug design due to their ability to form multiple hydrogen bonds and participate in receptor binding. They are readily synthesized from the C-7 amino group of this compound.

Urea synthesis is commonly achieved by reacting the amine with an isocyanate. This addition reaction is typically efficient and proceeds under mild conditions. Alternatively, reagents like phosgene or its equivalents can be used to form a carbamoyl chloride intermediate, which then reacts with another amine.

Thiourea synthesis follows a similar pathway, using an isothiocyanate as the reaction partner. The amine nitrogen attacks the electrophilic carbon of the isothiocyanate to form the thiourea linkage.

In a documented example, this compound was reacted with a coupling partner in acetonitrile at 25°C to form a more complex product, demonstrating its utility in the synthesis of substituted nitrogen-containing derivatives. google.com

| Desired Derivative | Reagent | Reaction Type |

| Urea | Isocyanate (R-N=C=O) | Nucleophilic Addition |

| Thiourea | Isothiocyanate (R-N=C=S) | Nucleophilic Addition |

Modification of the Indole Ring System via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, derivatization via cross-coupling typically requires the conversion of either a C-H bond or the existing amino group into a more reactive functional group, such as a halide, triflate, or boronic ester, to participate in catalytic cycles.

Palladium-catalyzed reactions are among the most robust and versatile methods for modifying aromatic systems. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of biaryl linkages. A common strategy for functionalizing the 7-position of the indole ring involves first converting the starting material into a halogenated derivative. For instance, the related compound tert-butyl 7-bromo-1H-indole-1-carboxylate can be readily prepared and used in subsequent cross-coupling reactions.

In a key synthetic sequence, a boronic ester can be installed at the C7 position via an iridium-catalyzed C-H borylation of tert-butyl 7-bromo-1H-indole-1-carboxylate. This C7-borylated intermediate is then subjected to Suzuki-Miyaura coupling conditions to introduce various aryl or heteroaryl substituents. A notable application is the coupling of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate with chloro-pyridopyrimidinone intermediates to synthesize precursors for advanced CDK7 inhibitors. acs.orgresearchgate.net

Table 1: Example of Suzuki-Miyaura Coupling for C7-Functionalization of an Indole Precursor

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | 4-Chloro-2-(methylamino)-8,9-dihydropyrido[4,3,2-de]quinazolin-7(6H)-one | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | tert-Butyl 7-(2-(methylamino)-7-oxo-6,7,8,9-tetrahydropyrido[4,3,2-de]quinazolin-4-yl)-1H-indole-1-carboxylate | ~72% | acs.orgresearchgate.net |

The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of aryl halides with alkenes. While specific examples starting directly from this compound are not prevalent in the literature, the conversion of the amino group to a halide (e.g., via a Sandmeyer reaction) would yield a suitable substrate for Heck coupling, enabling the introduction of vinyl substituents at the C7 position.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds (C-N, C-O, C-S). These reactions are often cost-effective and exhibit complementary reactivity.

For instance, in the synthesis of complex indole derivatives, copper catalysis has been employed to introduce sulfonyl groups onto the indole scaffold. An example involves the Ullmann reaction of a 6-bromoindole intermediate with sodium methanesulfinate, using copper(I) iodide (CuI) as the catalyst. This transformation proceeds efficiently to afford the corresponding methyl sulfone derivative. acs.orgresearchgate.net This strategy highlights the potential for applying similar copper-catalyzed C-S bond-forming reactions to a C7-halogenated derivative of this compound to introduce a range of sulfur-containing functional groups.

Applications in Advanced Heterocyclic Synthesis

The indole nucleus serves as a scaffold for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the starting molecule, are a powerful strategy for generating molecular diversity.

The inherent nucleophilicity of the indole ring, particularly at the C4 and C6 positions in amino-substituted indoles, can be harnessed for annulation reactions. An elegant example is the N-heterocyclic carbene (NHC)-catalyzed enantioselective annulation of aminoindoles. In this process, a 7-aminoindole derivative reacts with an α-bromocinnamic aldehyde in the presence of a chiral NHC catalyst. The reaction is initiated by a Friedel–Crafts alkylation at the C4 position of the indole, followed by an intramolecular cyclization to construct a new six-membered ring. This method provides efficient access to complex, chiral indole-annulated structures. nih.govacs.org

Table 2: NHC-Catalyzed Annulation of a 7-Aminoindole Derivative

| Indole Substrate | Aldehyde Substrate | Catalyst/Reagents | Product | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| N-Benzyl-7-aminoindole | (E)-2-Bromo-3-phenylacrylaldehyde | Chiral triazolium salt (NHC precursor), DBU, Toluene (B28343) | Chiral annulated pyrido[3,2,1-jk]carbazole derivative | 71% | 96:4 | nih.gov |

This transformation demonstrates how the 7-amino group, in concert with the N-protecting group, directs the regioselectivity of the initial Friedel-Crafts attack to the C4 position, enabling a subsequent annulation cascade.

The development of stereoselective methods to synthesize chiral indole-containing molecules is of paramount importance, as the biological activity of such compounds is often dependent on their specific three-dimensional structure.

The NHC-catalyzed annulation described previously is a prime example of a highly stereoselective transformation. The use of a chiral NHC catalyst effectively controls the stereochemistry of the newly formed chiral center, resulting in the annulated product with high enantiomeric excess (96:4 er). nih.govacs.org

Another powerful strategy for creating chiral indole derivatives is the enantioselective aza-Friedel-Crafts reaction. This reaction involves the addition of a nucleophilic indole to an electrophilic imine, with the stereochemical outcome controlled by a chiral catalyst. Research in this area has shown that aminoindoles can act as effective nucleophiles in reactions with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid. This methodology provides access to 3-amino-oxindole derivatives containing an indole moiety at the C3 position with excellent yields and enantioselectivities. researchgate.net The exocyclic amino group on the indole ring activates it for the nucleophilic attack, showcasing a valuable strategy for synthesizing complex, enantioenriched molecules. researchgate.net

Computational and Theoretical Studies of Tert Butyl 7 Amino 1h Indole 1 Carboxylate and Indole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules at the electronic level. For indole (B1671886) derivatives, including tert-Butyl 7-amino-1H-indole-1-carboxylate, methods like Density Functional Theory (DFT) and ab initio calculations offer a window into their electronic structure, reactivity, and molecular properties.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying indole derivatives due to its favorable balance of accuracy and computational cost. niscpr.res.inresearchgate.net DFT methods are widely applied to investigate the electronic structure and predict the reactivity of these molecules.

Key applications of DFT in the study of indole derivatives include:

Geometric Optimization: DFT is used to determine the most stable three-dimensional structure of indole molecules by finding the minimum energy geometry. For instance, various DFT methods like BLYP/6-31G, B3LYP/6-31G , and B3PW91/6-31G** have been successfully used to calculate the equilibrium geometries of indole. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability. niscpr.res.in These orbitals help in predicting where a molecule is likely to act as a nucleophile (HOMO) or an electrophile (LUMO).

Molecular Electrostatic Potential (MEP): MEP maps are valuable descriptors for predicting sites for electrophilic and nucleophilic attack. researchgate.net By mapping the electrostatic potential onto the electron density surface, regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) can be visualized. researchgate.net

Prediction of Properties: DFT calculations have been effectively used to predict various properties, such as standard redox potentials for the oxidation of substituted indoles. rsc.org For example, calculations corrected for solvation and thermal effects have shown good agreement with experimental values. rsc.org Furthermore, DFT has been employed to calculate heats of formation and vibrational frequencies for indole and its derivatives. niscpr.res.inresearchgate.netniscpr.res.in

The table below summarizes typical data obtained from DFT calculations on indole derivatives.

| Property | Method | Basis Set | Significance |

| Heat of Formation (HOF) | B3LYP | 6-31G(d) | Indicates the relative stability of isomers. niscpr.res.inniscpr.res.in |

| HOMO-LUMO Gap | B3LYP | 6-311+G(d,p) | Correlates with chemical reactivity and stability. researchgate.net |

| Vibrational Frequencies | BLYP | 6-31G** | Allows for the assignment of experimental IR and Raman spectra. researchgate.net |

| Redox Potentials | DMol³ (DFT) | COSMO | Predicts the ease of oxidation or reduction. rsc.org |

Ab Initio Methods for Molecular Property Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate predictions of molecular properties. rsc.org These methods have been applied to indole derivatives for precise geometry optimizations and property calculations. researchgate.net

High-level composite ab initio methods, such as the Weizmann-1 (W1) theory, are capable of predicting thermochemical properties like standard enthalpies of formation with very high accuracy, often referred to as "chemical accuracy" (less than 1 kcal/mol or 4 kJ/mol deviation from experimental data). nih.gov While these advanced methods are typically reserved for smaller molecules due to their computational cost, their principles are fundamental to benchmarking other methods. nih.gov For larger systems like substituted indoles, more accessible ab initio methods such as Hartree-Fock (HF) are used, often in conjunction with basis sets like 6-311+G*, for reliable conformational and property analysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the dynamic nature of indole derivatives.

Exploration of Conformational Landscape of Indole Derivatives

Indole and its derivatives can adopt various conformations, especially when substituted with flexible side chains. Computational methods allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations, in particular, provide a powerful means to study the dynamic behavior of these molecules in different environments, such as in solution. acs.orgnih.gov By simulating the motion of atoms over time, MD can reveal how the indole core and its substituents move and interact with solvent molecules. acs.orgnih.gov For example, MD simulations have been used to investigate the excited-state dynamics of indole in water, providing insights into its photophysical properties. acs.orgnih.gov Such simulations are also employed in drug discovery to understand how indole-based ligands bind to their target proteins. nih.govmdpi.commdpi.com

Influence of the tert-Butyl Group on Steric Hindrance and Flexibility

The tert-butyl group is a bulky substituent frequently used in organic chemistry to introduce steric hindrance and enhance conformational rigidity. nih.gov In the context of this compound, the tert-butoxycarbonyl (Boc) group at the N1 position serves as a protecting group, but its steric bulk also significantly influences the molecule's conformation and reactivity.

The steric effects of the tert-butyl group are well-documented:

Steric Hindrance: The large size of the tert-butyl group can physically block or hinder the approach of reagents to nearby reactive sites. numberanalytics.com This effect can be harnessed to control the regioselectivity of chemical reactions, directing substitution to less hindered positions on the aromatic ring. numberanalytics.comrsc.org

Destabilization of Helical Structures: In peptides, the steric bulk of a tert-butyl group on a proline residue can destabilize the common polyproline type II helix geometry. nih.gov

The table below illustrates the energetic impact of the tert-butyl group on the conformation of a model system, cis-1,4-di-tert-butylcyclohexane, showcasing the preference for non-chair conformations to alleviate steric strain.

| Conformation | Relative Free Energy (kcal/mol) | Key Feature |

| Twist-Boat | 0.00 | Global minimum; avoids axial tert-butyl interactions. nih.gov |

| Chair | 0.48 | Higher energy due to one axial tert-butyl group causing steric strain. nih.gov |

Mechanistic Insights from Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

For indole derivatives, computational studies have been instrumental in understanding reaction mechanisms and regioselectivity. For example, in the electrophilic nitration of tert-butyl 1H-indole-1-carboxylate, DFT calculations (at the B3LYP-D3BJ/6-31G(d) level) were used to model the complete reaction pathway. nih.gov These calculations revealed a four-membered ring transition state, explaining the high regioselectivity for substitution at the C3 position of the indole ring. nih.gov By comparing the energies of different possible pathways, computational models can predict the most likely mechanism and product distribution, guiding the development of new synthetic methods. nih.govrsc.org

Characterization of Reaction Pathways and Transition States

The study of reaction mechanisms is a cornerstone of computational chemistry. For indole derivatives, theoretical calculations are employed to map out the potential energy surface of a reaction, identifying stable intermediates and the high-energy transition states that connect them.

Density Functional Theory (DFT) is a frequently utilized method for investigating the reaction pathways of indoles. acs.org For instance, in the study of unimolecular isomerizations of indole, equilibrium and transition-state structures have been optimized using the B3LYP functional with a Dunning correlation-consistent basis set. acs.org Such calculations can elucidate complex transformations, like the conversion of indole into isomers such as o-tolunitrile (B42240) and phenylacetonitrile, by identifying the specific transition states for each step. acs.org

In the context of functionalization reactions, which are critical for synthesizing various indole derivatives, computational studies help in understanding regioselectivity. Theoretical analyses of transition-metal-catalyzed C-H bond functionalization of indoles have revealed that the position of attack (e.g., C2, C4, or C7) is often determined by the rate-determining step of the reaction mechanism. nih.gov When C-H bond activation is the rate-determining step, functionalization tends to occur on the benzene (B151609) ring at the C4 or C7 positions. nih.gov Conversely, if a subsequent step is rate-limiting, regioselectivity often favors the C2 position on the pyrrole (B145914) ring. nih.gov For a molecule like this compound, these computational models can predict how the existing amino and tert-butoxycarbonyl groups direct further substitutions.

The characterization of transition states also involves analyzing their geometry and vibrational frequencies. A key feature of a transition state on the potential energy surface is that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. DFT calculations can confirm the nature of these stationary points, providing a robust theoretical foundation for the proposed reaction mechanism. mdpi.com

Energy Profiles and Kinetic Predictions of Transformations

Beyond identifying the pathway, computational studies quantify the energetics of a reaction. By calculating the relative energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. These profiles are crucial for predicting the feasibility and rate of a chemical transformation.

High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often used to obtain highly accurate energy values, sometimes in conjunction with geometries optimized at the DFT level (e.g., CCSD(T)//B3LYP). acs.org This approach balances computational cost with accuracy. For the isomerization of indole, this method has been used to evaluate the energy barriers for various steps, allowing for the construction of a comprehensive kinetics scheme. acs.org

Below is a table summarizing representative data from computational studies on indole reactions, illustrating the types of kinetic and thermodynamic parameters that can be predicted.

| Reaction | Computational Method | Calculated Parameter | Value | Reference |

| Indole + •OH | CBS-QB3//M062X/6-31+g(d,p) | Overall Rate Constant (kOH) | 7.9×10-11 cm3 molecule−1 s−1 | copernicus.org |

| Indole + •Cl | CBS-QB3//M062X/6-31+g(d,p) | Overall Rate Constant (kCl) | 2.9×10-10 cm3 molecule−1 s−1 | copernicus.org |

| Indole Isomerization | CCSD(T)//B3LYP | Activation Energy | Varies by pathway | acs.org |

These predictive capabilities are invaluable for understanding the stability and reactivity of specific derivatives like this compound in various chemical environments.

Electronic Structure and Reactivity Predictions

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods provide detailed information about how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting the reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy and spatial distribution of these frontier orbitals are key determinants of reaction feasibility and selectivity. imperial.ac.uk

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO represents the region most susceptible to accepting electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For indole derivatives, FMO analysis can predict their behavior in various reactions. For example, in cycloaddition reactions, the relative energies of the HOMO and LUMO of the indole and the reacting partner determine whether the reaction is favorable. acs.org The substituents on the indole ring significantly influence the energy and localization of the frontier orbitals.

Electron-donating groups (like the 7-amino group in this compound) raise the energy of the HOMO, making the molecule a better nucleophile and more reactive towards electrophiles.

Electron-withdrawing groups (like the 1-tert-butoxycarbonyl group) lower the energy of both the HOMO and LUMO and can influence the molecule's susceptibility to nucleophilic attack.

The table below outlines the core principles of FMO theory in predicting chemical reactivity.

| Orbital Interaction | Description | Implication for Reactivity |

| HOMO - LUMO | Interaction between the highest occupied orbital of the nucleophile and the lowest unoccupied orbital of the electrophile. | The primary interaction governing many chemical reactions. A smaller energy gap facilitates the reaction. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy corresponds to stronger nucleophilicity and greater ease of oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy corresponds to stronger electrophilicity and greater ease of reduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher polarizability and greater chemical reactivity. |

By calculating the frontier orbitals of this compound, researchers can predict its most probable sites for electrophilic or nucleophilic attack, guiding synthetic strategies.

Charge Distribution and Electrostatic Potential Surface Analysis

MEP analysis is particularly useful for identifying sites prone to electrostatic interactions.

Negative regions (e.g., around lone pairs on nitrogen or oxygen atoms) are attractive to electrophiles and are sites of basicity.

Positive regions (e.g., around acidic hydrogen atoms) are attractive to nucleophiles.

The π-system of the indole ring generally exhibits a negative electrostatic potential, making it susceptible to attack by electrophiles. researchgate.net

For substituted indoles, the MEP surface reveals how substituents polarize the molecule. researchgate.net An amino group at the C7 position would increase the negative potential of the aromatic system, particularly the benzene ring portion, enhancing its nucleophilicity. Conversely, the electron-withdrawing tert-butoxycarbonyl group at the N1 position would decrease the electron density on the pyrrole ring. The interplay of these effects determines the precise sites of reactivity.

Charge partitioning analysis, based on DFT, can further quantify the electron-donating or -accepting capabilities of different parts of a molecule during a reaction. pku.edu.cnpku.edu.cn This allows for the development of nucleophilicity or electrophilicity scales for a series of related compounds, providing a quantitative basis for predicting reactivity trends. pku.edu.cnpku.edu.cn For instance, such analysis has been used to create a nucleophilicity scale for various indoles reacting with an electrophile, showing a strong correlation with experimentally measured rate constants. pku.edu.cnpku.edu.cn

Structure Activity Relationship Sar Methodologies in Indole Chemistry with Relevance to Synthetic Modifications

General Principles of Indole-Based SAR Studies

The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its ability to mimic the structure of tryptophan and to participate in various non-covalent interactions with biological targets. SAR studies for indole derivatives aim to systematically modify the indole core and analyze how these changes affect the biological activity of the molecule. nih.gov The ultimate goal is to identify the key structural features responsible for a compound's pharmacological effects, guiding the design of more potent and selective molecules. frontiersin.org The versatility of the indole scaffold allows for substitutions at multiple positions, each potentially leading to significant changes in biological function. nih.gov

Impact of Substituents on Molecular Recognition and Binding Interactions

The introduction of substituents onto the indole scaffold profoundly influences its physicochemical properties and, consequently, its interaction with biological targets. These modifications can alter a molecule's size, shape, lipophilicity, electronic distribution, and hydrogen bonding capacity. For instance, the addition of halogen atoms (F, Cl, Br) at positions 5 or 7 can affect cytotoxicity. mdpi.com Similarly, groups like methoxy (B1213986) (-OCH3) and nitro (-NO2) at the 5-position have been shown to modulate binding affinity for certain receptors, with their effects sometimes being interdependent on other substituents in the molecule. nih.gov

The nature of the substituent dictates the types of interactions it can form. Electron-donating groups can increase the nucleophilicity of the indole ring, while electron-withdrawing groups can decrease it, affecting how the molecule interacts with electron-rich or electron-poor regions of a target protein. researchgate.net Lipophilic substituents can enhance membrane permeability or engage in hydrophobic interactions within a binding pocket. acs.org The ability of a substituent to act as a hydrogen bond donor or acceptor is also a critical determinant of binding affinity and specificity.

Table 1: Effect of Common Substituents on Indole Derivatives' Properties

| Substituent Group | Common Position(s) | Typical Effects on Molecular Properties | Potential Impact on Binding Interactions |

|---|---|---|---|

| Halogens (F, Cl, Br) | C-5, C-6, C-7 | Increases lipophilicity, alters electronic profile | Can form halogen bonds, engage in hydrophobic interactions. mdpi.com |

| Methoxy (-OCH3) | C-5 | Can act as a hydrogen bond acceptor | Modulates electronic and steric properties, influencing receptor fit. nih.gov |

| Nitro (-NO2) | C-5 | Strong electron-withdrawing group | Can participate in polar interactions and influence binding affinity. nih.gov |

| Amino (-NH2) | C-7 | Hydrogen bond donor, increases polarity | Forms key hydrogen bonds with target residues. |

Positional Effects of Functional Groups on Indole Core Scaffolds

The position of a functional group on the indole ring is as crucial as its chemical nature. The same substituent can elicit vastly different biological responses when moved from one position to another. The indole nucleus has several positions available for substitution, primarily on the benzene ring (C-4, C-5, C-6, C-7) and the pyrrole ring (N-1, C-2, C-3).

Research has shown that the C-3 position is often the most nucleophilic and a common site for functionalization. researchgate.net However, modifications at other positions are key to refining activity. For example, in a study of nociceptin (B549756) opioid receptor (NOP) ligands, substituting a piperidinyl indole at the C-2 position resulted in potent NOP full agonists, whereas substitution at the C-3 position yielded selective NOP partial agonists. nih.gov This demonstrates that altering the substitution position can switch a compound's intrinsic activity from a partial to a full agonist. nih.gov Similarly, the placement of linkages between two indole moieties can drastically alter activity; compounds with 6-6' linkages showed higher activity than those with 5-6', 6-5', or 5-5' linkages in one study on HIV-1 fusion inhibitors. nih.gov These findings underscore the importance of systematically exploring the positional space of the indole scaffold to optimize biological activity.

SAR Investigations on N-1 Modified Indoles

The nitrogen atom at the N-1 position of the indole ring is a critical site for modification in SAR studies. The N-H group can act as a hydrogen bond donor, an interaction that is often vital for binding to a biological target. nih.gov Substituting the hydrogen at this position can have several consequences:

Loss of Hydrogen Bonding: Replacing the N-H proton eliminates its ability to act as a hydrogen bond donor, which can lead to a significant loss of activity if this interaction is crucial for binding. nih.gov

Steric Effects: The introduction of a substituent at N-1 can introduce steric hindrance, either preventing the molecule from fitting into the binding site or forcing it into a different, potentially more or less active, conformation.

Modulation of Physicochemical Properties: N-1 substituents can alter the molecule's solubility, lipophilicity, and metabolic stability.

In the case of tert-Butyl 7-amino-1H-indole-1-carboxylate, the N-1 position is occupied by a tert-butoxycarbonyl (Boc) group. This bulky group serves as a protecting group in synthesis, but in a pharmacological context, it dramatically alters the properties of the indole nitrogen compared to an unsubstituted N-H. SAR studies on N-1 substituted indoles have explored a wide range of groups, from small alkyl chains to larger aromatic moieties, to probe the requirements of the target binding site. researchgate.netnih.gov For instance, in the development of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered where modifications to the N-1 substituent (the "hydrophobic tail") were a key part of the optimization process. nih.gov

SAR Studies on C-7 Substituted Indoles, including Amino Derivatives

The C-7 position on the benzene portion of the indole ring offers another strategic site for modification. Substituents at this position can influence interactions with the target protein and fine-tune the electronic properties of the aromatic system. The presence of a 7-amino group, as in the title compound, is particularly significant. The amino group is a versatile functional handle; it can act as a hydrogen bond donor and a base, and it can be readily modified to introduce a wide array of other functionalities. researchgate.net

SAR studies focusing on the C-7 position have explored how different substituents impact activity. For example, the presence of halogen derivatives at C-7 has been shown to affect the cytotoxicity of certain indole compounds. mdpi.com In the development of protein kinase inhibitors, 7-azaindole (B17877) derivatives (where the C-7 carbon is replaced by nitrogen) bearing various motifs have been synthesized and evaluated, highlighting the importance of this region of the scaffold for achieving high potency. nih.gov The 7-aminomethylindole derivative has been used as a precursor to synthesize a range of linked bis-indole compounds, demonstrating the utility of the 7-position as an anchor point for building larger, more complex molecules. researchgate.net For a molecule like this compound, the 7-amino group represents a key site for diversification to explore SAR and optimize interactions with a given biological target.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to drug design that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov For indole derivatives, QSAR models are invaluable for predicting the activity of untested or yet-to-be-synthesized compounds, thereby saving time and resources in the drug discovery process. jocpr.comorientjchem.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, that characterize the structural, physicochemical, and electronic properties of the molecules. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that links these descriptors to the observed biological activity. nih.goveurjchem.com

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. nih.govorientjchem.org Once validated, the QSAR model can provide insights into the molecular features that are either beneficial or detrimental to the desired biological activity, guiding the rational design of new, more potent indole derivatives. mdpi.com

Derivation and Application of Molecular Descriptors for Predictive Modeling

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values derived from the chemical structure that quantify various aspects of a molecule. They can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling interactions involving electrostatic forces. researchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which represents the logarithm of the partition coefficient between n-octanol and water. It is vital for predicting how a drug will be absorbed, distributed, and transported to its target. jocpr.com

Steric (or Geometric) Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how a molecule fits into its target's binding site.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph). They describe aspects like molecular connectivity, branching, and shape. nih.gov

In QSAR studies of indole derivatives, a combination of these descriptors is often used to build a comprehensive model. orientjchem.org For example, a QSAR study on indole derivatives as antibacterial agents used a mix of hydrophobic, geometric, electronic, and topological characters to build its predictive models. nih.gov The final QSAR equation reveals which descriptors have the most significant positive or negative correlation with activity, providing a clear roadmap for structural modification. tandfonline.com For instance, if a model shows that increased hydrophobicity is negatively correlated with activity, medicinal chemists would focus on synthesizing analogs with more polar substituents.

Table 2: Examples of Molecular Descriptors Used in Indole QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. nih.gov |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. researchgate.net |

| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes. jocpr.com |

| Steric/Geometric | Molecular Weight | Size of the molecule. |

| Topological | Kappa Shape Indices (κ) | Molecular shape and flexibility. nih.gov |

Predictive Modeling in Chemical Space Exploration for Indole Derivatives

The exploration of the vast chemical space of indole derivatives has been significantly accelerated by the application of predictive modeling. These computational techniques, rooted in machine learning and statistical analysis, enable the forecasting of molecular properties and biological activities, thereby guiding synthetic efforts toward compounds with higher probabilities of success. Key methodologies include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and the deployment of various machine learning algorithms.

QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with their biological activity. For indole derivatives, 2D- and 3D-QSAR models have been instrumental in identifying key molecular descriptors that govern their activity against various targets. nih.govdntb.gov.ua For instance, a 3D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents identified that hydrophobic/non-polar, electron-withdrawing, and hydrogen bond features were the principal contributors to their activity. dntb.gov.ua Similarly, in a study of benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors, a QSAR model was developed using descriptors that accounted for molecular shape and hydrogen bonding characteristics, achieving high predictive power. umn.edu

More recently, machine learning has offered a more sophisticated approach to navigating the chemical space of indoles. Algorithms such as AdaBoost, k-Nearest Neighbors (k-NN), Random Forest (RF), and Support Vector Machines (SVM) are trained on datasets of known indole compounds to predict the activity of novel, unsynthesized derivatives. nih.govmdpi.com A notable study focused on predicting the anticancer activity of indole derivatives employed a novel GP-Tree feature selection algorithm to identify the most relevant molecular descriptors for predicting IC50 values. nih.govmdpi.com The resulting AdaBoost-ALO (ADB-ALO) model demonstrated exceptional predictive accuracy, outperforming several other machine learning models. mdpi.com Shapley Additive exPlanations (SHAP) analysis in such studies can further reveal critical descriptors, such as topological polar surface area (TopoPSA) and various electronic properties, that are essential for potent activity. mdpi.com

These predictive models serve as powerful tools for virtual screening and de novo design, allowing researchers to prioritize the synthesis of the most promising candidates and to explore new regions of the vast indole chemical space with greater efficiency. researchgate.netbenthamdirect.com

Below is a table summarizing the performance of various machine learning models in a predictive study on indole derivatives.

| Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | CCC (Concordance Correlation Coefficient) |

| MLR | 0.7254 | 0.6210 | 0.8495 |

| SVR | 0.9413 | 0.2874 | 0.9700 |

| ANN | 0.9631 | 0.2251 | 0.9812 |

| k-NN | 0.9325 | 0.3094 | 0.9654 |

| DT | 0.9547 | 0.2530 | 0.9768 |

| XGBoost | 0.9785 | 0.1741 | 0.9891 |

| RF | 0.9712 | 0.1998 | 0.9854 |

| ADB-ALO | 0.9852 | 0.1470 | 0.9925 |

| This table is generated based on data presented in a study on predicting the anticancer activity of indole derivatives and is for illustrative purposes. mdpi.com |

Ligand Design and Optimization Principles for Indole Scaffolds

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, owing to its presence in a multitude of natural products and FDA-approved pharmaceuticals, as well as its ability to interact with a wide array of biological targets through various non-covalent interactions. sci-hub.seresearchgate.net The design and optimization of indole-based ligands are guided by fundamental medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

A primary strategy involves the systematic modification of substituents at various positions around the indole ring. The nitrogen atom at position 1 (N1), the carbon at position 3 (C3), and the benzene ring positions (C4-C7) are common points for derivatization.

N1-Substitution: Modification at the N1 position can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. The presence of the N-H group allows for hydrogen bond donation, which can be crucial for binding to some targets. nih.gov However, substitution at this position can also be used to modulate solubility or to introduce groups that occupy specific sub-pockets within a binding site.

C3-Substitution: The C3 position is often a key site for functionalization, as it is highly nucleophilic and readily participates in electrophilic substitution reactions. Attaching various side chains at C3 can profoundly impact biological activity by allowing the ligand to form new interactions with its target protein. acs.org

Structure-activity relationship (SAR) studies are central to the optimization process. researchgate.net By synthesizing and testing a series of related analogues, researchers can systematically probe the effect of each structural modification. This iterative process of design, synthesis, and testing allows for the refinement of the ligand's structure to achieve the desired biological and pharmaceutical properties. acs.org

The following table lists some FDA-approved drugs that feature the indole scaffold, highlighting its therapeutic versatility.

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Pindolol | Antihypertensive, Anti-anginal |

| Ondansetron | Antiemetic |

| Sumatriptan | Antimigraine |

| Vincristine | Anticancer |

| Reserpine | Antihypertensive, Antipsychotic |

| This table is for illustrative purposes and showcases the broad utility of the indole scaffold. mdpi.comnih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest to optimize lead compounds and explore novel chemical space, scaffold hopping and bioisosteric replacement are powerful strategies employed in ligand design. These approaches are particularly relevant for well-established scaffolds like indole, allowing chemists to move beyond a specific chemical series while retaining the desired biological activity.

Bioisosteric replacement is a more subtle modification where a specific substituent or functional group within a molecule is exchanged for another with similar physical or chemical properties, leading to a similar biological response. This can be applied to any part of the indole scaffold. For instance, a hydroxyl group on the benzene ring could be replaced by a thiol or an amino group to alter hydrogen bonding potential or metabolic stability. Classical bioisosteres include exchanging a hydrogen atom for a fluorine atom or a carboxyl group for a tetrazole. Non-classical bioisosteres involve replacing functional groups with others that may not have the same number of atoms but retain similar steric and electronic features. These replacements are crucial for fine-tuning a ligand's properties, such as absorption, distribution, metabolism, and excretion (ADME), without losing its affinity for the target.

Both strategies are often aided by computational methods that can predict whether a new scaffold or bioisostere will maintain the appropriate geometry and interactions within the target's binding site. researchgate.net

Rational Design Based on Advanced Structural and Computational Insights

The principles of rational, structure-based ligand design are heavily reliant on a detailed understanding of the three-dimensional structure of the biological target, typically a protein or enzyme. When high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy are available, it becomes possible to design indole-based ligands that bind to the target with high affinity and selectivity.

This process often begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Researchers can dock a virtual library of indole derivatives into the active site of a target to identify which compounds are most likely to form favorable interactions. nih.gov These interactions can include:

Hydrogen bonds: For instance, the indole N-H can act as a hydrogen bond donor to an acceptor residue in the protein. nih.gov

Hydrophobic interactions: The aromatic surface of the indole ring can engage in π-π stacking or other hydrophobic interactions with nonpolar amino acid residues.

Salt bridges: If the indole derivative contains charged functional groups, it can form ionic interactions with oppositely charged residues in the binding site.

A powerful example of this approach was the design of small-molecule inhibitors targeting the gp41 protein of HIV. nih.gov Knowing that a deep hydrophobic pocket on the gp41 surface was critical for its function, researchers designed indole-containing compounds to specifically fit into this pocket, mimicking the interaction of natural tryptophan residues. nih.gov Computational docking was used to predict the binding mode of the designed compounds, guiding the synthesis of derivatives with improved affinity. nih.gov

The insights gained from computational modeling and structural biology guide the iterative optimization of the lead compound. For example, if docking studies reveal an unoccupied pocket near the bound ligand, a synthetic chemist can design a new analogue with a substituent that extends into that pocket to form additional favorable interactions, thereby increasing binding affinity. This synergy between computational prediction and chemical synthesis accelerates the discovery and optimization of potent and selective indole-based ligands. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for Tert Butyl 7 Amino 1h Indole 1 Carboxylate

Development of Novel and Sustainable Synthetic Routes to 7-Aminoindoles

The synthesis of the indole (B1671886) core, particularly with functionality on the benzene (B151609) ring, remains a central theme in organic chemistry. researchgate.net Future efforts are increasingly directed towards developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods often require harsh conditions or the use of toxic reagents. The development of sustainable alternatives is a paramount goal.

One promising approach involves building the benzenoid portion of the indole from a pre-functionalized pyrrole (B145914). A flexible and efficient conversion of pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles has been reported. acs.orgnih.gov This strategy circumvents some of the challenges associated with functionalizing the benzene ring of a pre-formed indole. The key steps involve an in-situ Wittig olefination followed by an intramolecular Houben–Hoesch reaction. acs.org This method is scalable and demonstrates tolerance for a wide range of substituents, including alkyl, aryl, halogen, and ester groups. acs.orgacs.org

Another innovative direction is the use of multicomponent reactions (MCRs). A recently developed two-step procedure involves an Ugi four-component reaction followed by an acid-induced cyclization to produce indole-2-carboxamides. rsc.org This method is notable for its mild, metal-free conditions and the use of ethanol (B145695) as a benign solvent. rsc.org Adapting such MCR strategies to specifically target 7-aminoindoles could provide rapid and sustainable access to these valuable compounds from simple, readily available starting materials. rsc.org

Future research will likely focus on:

Catalyst Development: Designing novel, non-precious metal catalysts or organocatalysts for indole ring formation.

Bio-catalysis: Employing enzymes to perform key bond-forming reactions under mild, aqueous conditions.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Atom Economy: Prioritizing reaction pathways that maximize the incorporation of all starting material atoms into the final product.

| Strategy | Key Features | Starting Materials | Potential Advantages | Reference |

|---|---|---|---|---|

| Pyrrole Annulation | Builds benzene ring onto a pyrrole core; Wittig/Houben-Hoesch sequence | Pyrrole-3-carboxaldehydes | Flexible, scalable, good functional group tolerance | acs.org |

| Multicomponent Reaction (MCR) | Ugi-4CR followed by acid-catalyzed cyclization | Anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, isocyanides | Highly sustainable, mild conditions, metal-free, high atom economy | rsc.org |

Advanced and Selective Functionalization Strategies for the Indole Core

While the functionalization of the C2 and C3 positions of the indole nucleus is well-established, achieving site-selectivity on the benzene portion (C4-C7) remains a significant challenge. acs.orgresearchgate.netnih.gov The development of methods for the direct and selective functionalization at the C7 position is of particular importance for derivatives like tert-Butyl 7-amino-1H-indole-1-carboxylate.

A major breakthrough in this area has been the use of directing groups (DGs). These groups, temporarily installed on the indole nitrogen, can steer a catalyst to a specific C-H bond. For instance, an N-P(O)tBu2 group has been shown to effectively direct palladium catalysts to achieve C7 arylation. acs.orgnih.gov Further research has expanded the utility of directing groups, enabling a variety of C7 functionalizations including olefination, acylation, alkylation, and silylation with different coupling partners. acs.orgnih.gov

Transition-metal-catalyzed C-H activation is a powerful tool for these transformations. rsc.org Research continues to identify new catalysts and directing groups that can operate under milder conditions with greater efficiency and broader substrate scope. A key future goal is the development of directing groups that can be easily attached and removed under benign conditions, which is a limitation for some current systems. acs.orgnih.gov Transition-metal-free strategies are also emerging, such as boron-mediated directed C-H hydroxylation, which offers a milder alternative for introducing oxygen functionality. acs.orgresearchgate.net

Future avenues of exploration include: